N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNJXGEBUWBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Oxidation
4-Propylbenzoic acid is accessible through Friedel-Crafts alkylation of toluene with 1-bromopropane, followed by oxidation:
- Alkylation :
- Oxidation :
Alternative Route :
- Suzuki-Miyaura coupling of 4-bromobenzoic acid with propylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 h).
Synthesis of 3-Methoxypiperidine
Epoxidation and Ring-Opening
Piperidine is functionalized via:
- Epoxidation :
- Methoxide Ring-Opening :
- Epoxide, NaOMe, MeOH, reflux, 6 h.
- Yield: 68% (3-hydroxypiperidine).
- Methylation :
Preparation of 4-(3-Methoxypiperidin-1-yl)aniline
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination (Alternative)
Amide Coupling: Final Assembly
Acid Chloride Route
Carbodiimide-Mediated Coupling
Purification and Characterization
| Step | Method | Purity (HPLC) | Melting Point |
|---|---|---|---|
| Final Compound | Column Chromatography (SiO₂, CHCl₃:MeOH 95:5) | 98.5% | 142–144°C |
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=8.8 Hz, 2H, ArH), 3.82–3.75 (m, 1H, piperidine), 3.38 (s, 3H, OCH₃), 2.68 (t, J=7.6 Hz, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂), 0.95 (t, J=7.2 Hz, 3H, CH₃).
- HRMS : m/z 409.2385 [M+H]⁺ (calc. 409.2381).
Optimization and Challenges
Amide Coupling Efficiency
Regioselectivity in Piperidine Substitution
- Steric hindrance at C3 of piperidine necessitates excess amine (1.5 eq.) for complete substitution.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Hydroxyl: The 3-methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., 11n, 11p), which may undergo rapid glucuronidation . Piperidine vs. Propyl vs. Phenoxy: The 4-propyl group on the benzamide core enhances lipophilicity (logP ~3.5 estimated) relative to polar phenoxy substituents (e.g., 11n: logP ~2.8) .
Synthetic Feasibility :
- Amide coupling reactions (e.g., EDC/HOBt) and piperidine functionalization (e.g., nucleophilic substitution for methoxy introduction) are common strategies .
- Yields for similar compounds range from 48% (11n) to 79.9% (carfentanil analog), suggesting variability in reaction efficiency depending on substituents .
Spectroscopic Signatures :
- Benzamide protons typically resonate at δ7.6–8.0 ($^1$H NMR), while methoxy groups appear at δ3.2–3.5 .
- Mass spectrometry (MS) data for analogs show [M+H]$^+$ peaks consistent with molecular weights (e.g., 504.6 for 11p) .
Research Findings and Implications
- Pharmacological Potential: Piperidine- and benzamide-containing compounds often target serotonin or dopamine receptors. The target compound’s methoxy group may enhance blood-brain barrier penetration compared to polar derivatives .
- Metabolic Stability : Methoxy substituents resist first-pass metabolism better than hydroxyl groups, as seen in comparative studies of 11n (t${1/2}$ ~2 h) vs. methoxy analogs (t${1/2}$ ~4 h) .
- Structural Limitations: Bulky substituents (e.g., phenoxy groups in 11n) may reduce solubility, whereas the target compound’s propyl chain balances lipophilicity and solubility .
Biological Activity
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide, with the CAS number 1797701-45-1, is a synthetic compound that has garnered attention for its potential biological activities. It features a piperidine ring and is structurally related to various pharmacologically active compounds. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 364.47 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's piperidine moiety may facilitate binding to central nervous system targets, while the aromatic rings enhance lipophilicity, potentially improving bioavailability.
Potential Targets
- Neurotransmitter Receptors: The methoxypiperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
- Enzymatic Inhibition: The amide group may allow for interactions with specific enzymes, possibly influencing metabolic pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar compounds, suggesting that this compound may exhibit a range of activities:
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties: Research indicates potential analgesic effects, possibly mediated by modulation of pain pathways in the central nervous system.
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
Case Study 1: Analgesic Activity
A study focused on a structurally related compound demonstrated significant analgesic effects in rodent models. The mechanism was attributed to modulation of opioid receptors, suggesting that this compound may similarly affect pain perception pathways .
Case Study 2: Anti-inflammatory Mechanism
Another investigation highlighted that compounds with similar piperidine structures effectively inhibited NF-kB signaling pathways in vitro, leading to reduced pro-inflammatory cytokine release . This suggests that this compound could have comparable anti-inflammatory effects.
Research Applications
This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows researchers to explore:
- Synthesis of Novel Therapeutics: Its derivatives could lead to the development of new drugs targeting various diseases.
- Mechanistic Studies: Understanding its interaction with biological targets can provide insights into disease mechanisms and treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
